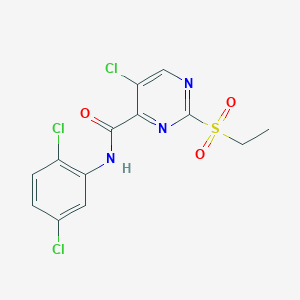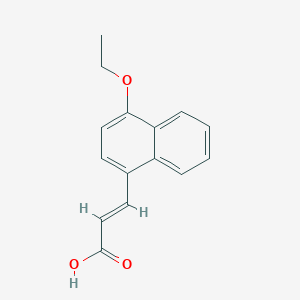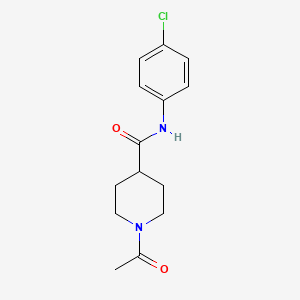
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide, also known as MDPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MDPN belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are essential for various cellular processes, including energy metabolism and DNA repair. In
Wirkmechanismus
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide works by increasing NAD+ levels in cells and tissues, which activates various cellular pathways involved in energy metabolism, DNA repair, and cellular protection against oxidative stress. NAD+ is a coenzyme that plays a critical role in various cellular processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By increasing NAD+ levels, this compound can improve cellular energy metabolism and protect cells against oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including increased NAD+ levels, improved energy metabolism, and cellular protection against oxidative stress. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells and tissues, which can have several beneficial effects. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and can be challenging to scale up for large-scale production. Additionally, the effects of this compound may vary depending on the cell or tissue type, and further research is needed to determine its optimal dosage and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on 6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide. One area of interest is the development of more efficient synthesis methods for this compound that can be scaled up for large-scale production. Another area of interest is the investigation of this compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and duration of treatment for this compound and to investigate its effects on different cell and tissue types.
Synthesemethoden
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-3,5-dimethylphenylamine with 3-pyridinepropanol, followed by the conversion of the resulting intermediate to this compound through a series of chemical reactions. The synthesis of this compound is a complex process that requires expertise in organic chemistry and can be challenging to scale up for large-scale production.
Wissenschaftliche Forschungsanwendungen
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide has been studied extensively for its potential applications in the field of medicine. It has been shown to increase NAD+ levels in cells and tissues, which can have several beneficial effects, including improved energy metabolism, DNA repair, and cellular protection against oxidative stress. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-13-19(14-17(2)22(16)28-3)21-10-9-18(15-26-21)23(27)25-12-6-8-20-7-4-5-11-24-20/h4-5,7,9-11,13-15H,6,8,12H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPKZEWEKKISPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR*,6aS*)-5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5431862.png)
![[3-(2-phenoxyethyl)-1-quinolin-2-ylpiperidin-3-yl]methanol](/img/structure/B5431868.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431885.png)

![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5431912.png)
![4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5431915.png)
![ethyl 2-(4-hydroxy-3-nitrobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431919.png)
![N-benzyl-2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]aniline hydrochloride](/img/structure/B5431923.png)
![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)

![7-(2-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431952.png)
![methyl 2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5431960.png)
